2-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-6-fluorobenzamide
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Overview
Description
The compound “2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-fluorobenzamide” is a complex organic molecule. It contains a benzamide moiety, a tetrahydroquinoline ring, and an ethylsulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide moiety, a tetrahydroquinoline ring, and an ethylsulfonyl group. These groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, tetrahydroquinoline, and ethylsulfonyl groups. For example, the benzamide could undergo hydrolysis, and the tetrahydroquinoline could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and sulfonamide groups could increase its polarity and potentially its solubility in water .Scientific Research Applications
Medicinal Chemistry Applications
Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)
Compounds closely related to the chemical have been investigated for their potential as PNMT inhibitors, which could have implications for treating cardiovascular diseases. Studies on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines highlight the importance of understanding the interaction between these compounds and the active site of PNMT, potentially leading to the development of more effective and selective inhibitors (Grunewald et al., 2006).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis of Anthraquinone analogues, such as 2-chloro-5-(methylsulfonyl) anthraquinone, has been explored for their antioxidant properties, which can be crucial in the development of new antimicrobial agents (Lakshman et al., 2020).
Biochemical Applications
- Antioxidative Properties: Studies on 4-hydroxyquinoline derivatives, including those with fluorine and chloro substituents, have examined their antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes. These investigations are vital for understanding how such compounds can influence oxidative stress in biological systems (Liu et al., 2002).
Organic Synthesis Applications
Development of Synthetic Routes
Research into practical and scalable synthetic routes for related compounds, such as YM758 monophosphate, a novel If channel inhibitor, demonstrates the importance of these chemicals in the synthesis of medically relevant molecules. Efficient synthetic methodologies can lead to the development of new drugs with potential applications in treating cardiac conditions (Yoshida et al., 2014).
Synthesis of Fluorine-Containing Quinolines
The preparation of 2-fluoroquinoline and 2,6-difluoropyridine by halogen exchange from chloro-compounds showcases the utility of fluorine in enhancing the properties of organic molecules, impacting various fields, including pharmaceuticals and agrochemicals (Hamer et al., 2010).
Future Directions
Properties
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c1-2-26(24,25)22-10-4-5-12-11-13(8-9-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVAORYIRAQQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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